(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Description
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C18H19N3OS3 and its molecular weight is 389.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” contains a pyrrole ring and a thiazole ring. Compounds containing these rings are known to have a broad range of biological activities . They can interact with various biological targets, but the specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action of this compound would depend on its specific target. For example, it could act as an inhibitor or activator of a certain enzyme, or it could bind to a receptor and modulate its activity .
Biochemical Pathways
The affected pathways would also depend on the specific target of the compound. It could potentially be involved in a variety of biochemical pathways, given the diverse biological activities of pyrrole and thiazole compounds .
Pharmacokinetics
The presence of heterocyclic rings like pyrrole and thiazole could potentially enhance its bioavailability .
Result of Action
The molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects. It could potentially have a variety of effects, given the diverse biological activities of pyrrole and thiazole compounds .
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS3/c1-13-16(25-18(19-13)21-7-2-3-8-21)17(22)20-9-6-15(24-12-10-20)14-5-4-11-23-14/h2-5,7-8,11,15H,6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFCJFRFHQDXSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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